![molecular formula C19H19N3O2 B5885829 4-[3-(4-Methoxyphenyl)quinoxalin-2-yl]morpholine](/img/structure/B5885829.png)
4-[3-(4-Methoxyphenyl)quinoxalin-2-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-Methoxyphenyl)quinoxalin-2-yl]morpholine is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and biological activities, including antiviral, antibacterial, antifungal, anticancer, and antimalarial properties
Preparation Methods
The synthesis of 4-[3-(4-Methoxyphenyl)quinoxalin-2-yl]morpholine typically involves the condensation of an aryl 1,2-diamine with α-diketones . One common method includes the reaction of o-phenylenediamine with 2-bromoacetophenones in ethanol under catalyst-free conditions . This procedure is efficient and yields high purity products. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
4-[3-(4-Methoxyphenyl)quinoxalin-2-yl]morpholine undergoes various chemical reactions, including:
Scientific Research Applications
4-[3-(4-Methoxyphenyl)quinoxalin-2-yl]morpholine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-(4-Methoxyphenyl)quinoxalin-2-yl]morpholine involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tyrosine kinase enzymes, which play a crucial role in cell signaling and proliferation . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
Comparison with Similar Compounds
4-[3-(4-Methoxyphenyl)quinoxalin-2-yl]morpholine can be compared with other quinoxaline derivatives, such as:
2-(4-Methoxyphenyl)quinoxaline: Similar structure but lacks the morpholine ring, resulting in different chemical reactivity and biological activity.
3-Amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide: Contains an amino group and carboxamide functionality, leading to distinct pharmacological properties.
Quinoxaline-1,3,4-oxadiazole hybrids: These compounds exhibit potent anticancer activities and are structurally similar but contain an oxadiazole ring.
The uniqueness of this compound lies in its combination of a methoxyphenyl group, a quinoxaline core, and a morpholine ring, which collectively contribute to its diverse chemical reactivity and wide range of applications.
Properties
IUPAC Name |
4-[3-(4-methoxyphenyl)quinoxalin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-23-15-8-6-14(7-9-15)18-19(22-10-12-24-13-11-22)21-17-5-3-2-4-16(17)20-18/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDVPNWFPYEYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
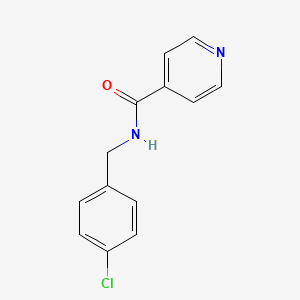
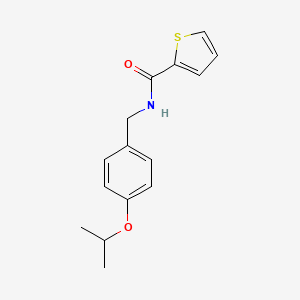
![N-(4-methylphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5885758.png)
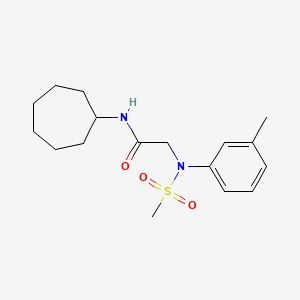
![6-CHLORO-7-[(2,5-DIMETHYLPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE](/img/structure/B5885767.png)
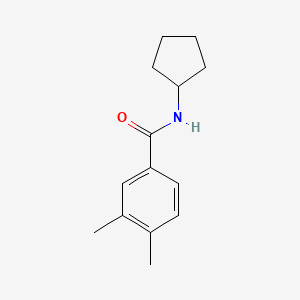
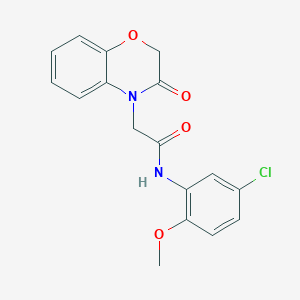
![1-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-4-methylpyrrole-2,5-dione](/img/structure/B5885797.png)
![Ethyl 4-[(3-chlorophenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B5885810.png)
![2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B5885815.png)
![N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5885833.png)
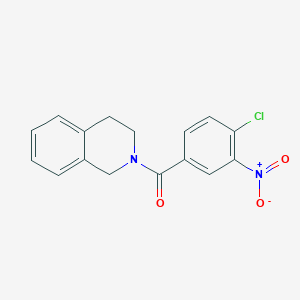
![2-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazin-1-yl]ethanol](/img/structure/B5885860.png)
![(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5885864.png)
